![molecular formula C19H14ClN3O2S B1206427 3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B1206427.png)
3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-4-isoxazolecarboxamide is an organochlorine compound.
Applications De Recherche Scientifique
Synthesis and Applications in Bioactive Compounds The compound has been a subject of interest in the synthesis of various bioactive compounds. For instance, derivatives of similar compounds have been synthesized and screened for their anti-inflammatory and antioxidant activities, indicating potential therapeutic applications. These derivatives were found to have comparable activity to standard drugs like ibuprofen and ascorbic acid (Kumar, Anupama, & Khan, 2008).
Crystal and Molecular Structure Studies The compound's analogs have been the subject of detailed crystal and molecular structure analyses. Such studies are crucial in understanding the physicochemical properties and potential applications of the compound in various fields, including materials science and pharmaceuticals. For instance, the structural analysis of similar compounds has revealed intricate details about hydrogen bonding and molecular packing, which are critical in drug design and material science applications (Sharma et al., 2017).
Synthesis of Herbicidal Agents Related compounds have been synthesized and evaluated for their herbicidal activities, indicating the potential use of these compounds in agriculture. Some of these compounds have demonstrated excellent herbicidal activities, highlighting the potential for developing new classes of herbicides (Wang, Li, Li, & Huang, 2004).
Antimicrobial Activity Derivatives of similar compounds have been synthesized and tested for their antimicrobial properties. The studies have revealed significant inhibition of bacterial and fungal growth, indicating the potential use of these compounds in developing new antimicrobial agents. Some of these compounds exhibited activity comparable to established antibiotics like ampicillin and ofloxacin (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Lipase and α-glucosidase Inhibition Compounds with structural similarities have been synthesized and evaluated for their lipase and α-glucosidase inhibition properties. Such properties are significant in the context of metabolic disorders, indicating potential therapeutic applications in treating diseases like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).
Propriétés
Nom du produit |
3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-4-isoxazolecarboxamide |
|---|---|
Formule moléculaire |
C19H14ClN3O2S |
Poids moléculaire |
383.9 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H14ClN3O2S/c1-10-16(17(23-25-10)12-5-2-3-7-14(12)20)18(24)22-19-13(9-21)11-6-4-8-15(11)26-19/h2-3,5,7H,4,6,8H2,1H3,(H,22,24) |
Clé InChI |
PPPHOQFSIXVYRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C4=C(S3)CCC4)C#N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



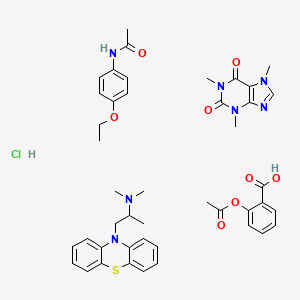
![2-(2-Bicyclo[2.2.1]heptanylidene)acetamide](/img/structure/B1206346.png)
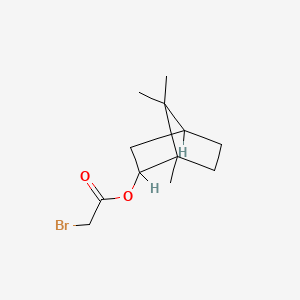
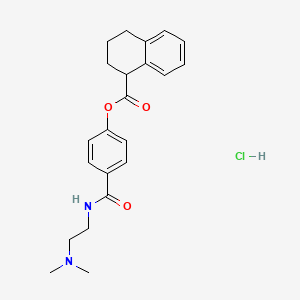
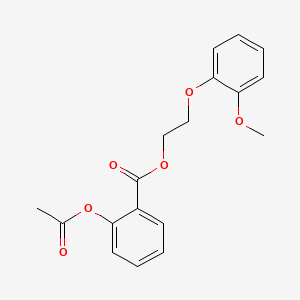

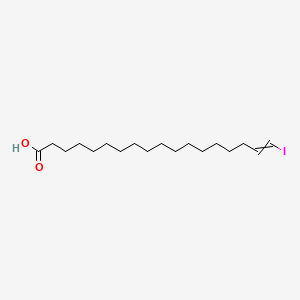
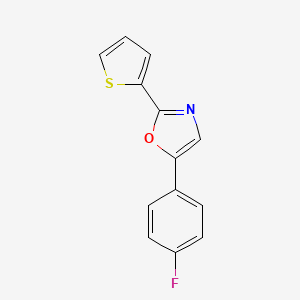
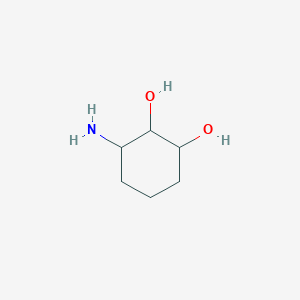
![N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide](/img/structure/B1206361.png)
![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1206363.png)
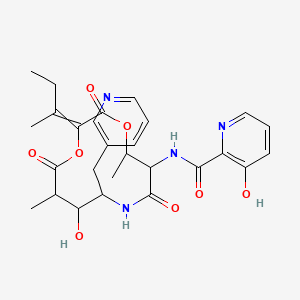
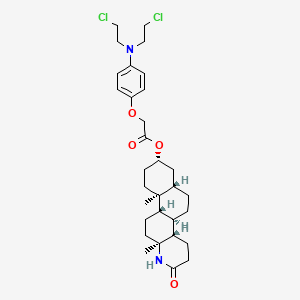
![N-[3-(2-furanylmethylamino)-2-quinoxalinyl]-3-methylbenzenesulfonamide](/img/structure/B1206367.png)